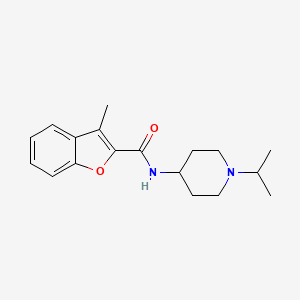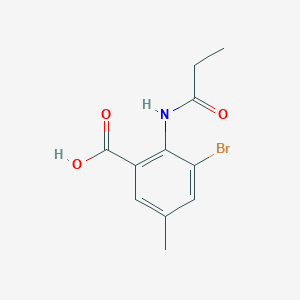![molecular formula C25H34N2O2 B5118684 2,6-di-tert-butyl-4-[hydroxy(1-isopropyl-1H-benzimidazol-2-yl)methyl]phenol](/img/structure/B5118684.png)
2,6-di-tert-butyl-4-[hydroxy(1-isopropyl-1H-benzimidazol-2-yl)methyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-di-tert-butyl-4-[hydroxy(1-isopropyl-1H-benzimidazol-2-yl)methyl]phenol, commonly known as Irganox 1076, is a phenolic antioxidant that is widely used in various industries, including plastics, rubber, and coatings. It is a white crystalline powder that is soluble in organic solvents such as benzene, chloroform, and toluene. Irganox 1076 is known for its ability to prevent oxidative degradation of polymers, thereby extending their useful life.
Mécanisme D'action
Irganox 1076 acts as an antioxidant by scavenging free radicals and inhibiting the formation of reactive oxygen species. It does this by donating a hydrogen atom to the free radical, thereby neutralizing its reactivity. This prevents the free radical from reacting with other molecules and causing oxidative damage.
Biochemical and Physiological Effects:
Irganox 1076 has been shown to have low toxicity and is considered safe for use in various applications. It is metabolized in the liver and excreted in the urine. Studies have shown that it does not accumulate in the body and is rapidly eliminated.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Irganox 1076 in lab experiments is its stability and ease of handling. It is also relatively inexpensive and readily available. However, one of the limitations is that it may interfere with certain assays and experiments, particularly those involving free radical generation.
Orientations Futures
There are several areas of research that could be explored further with regards to Irganox 1076. These include:
1. Development of new synthesis methods to improve the efficiency and yield of Irganox 1076 production.
2. Investigation of the potential use of Irganox 1076 in the pharmaceutical industry as a drug delivery system.
3. Study of the effects of Irganox 1076 on human health and the environment.
4. Development of new applications for Irganox 1076 in fields such as cosmetics and personal care products.
5. Investigation of the potential use of Irganox 1076 as a food preservative and antioxidant.
Méthodes De Synthèse
The synthesis of Irganox 1076 involves the reaction between 2,6-di-tert-butylphenol and 1-isopropyl-2-mercaptobenzimidazole. The reaction is carried out in the presence of a base and a solvent, such as toluene or xylene. The resulting product is then oxidized using hydrogen peroxide to yield Irganox 1076.
Applications De Recherche Scientifique
Irganox 1076 has been extensively studied for its antioxidant properties and its potential applications in various fields. One of the major areas of research is in the field of polymer science, where Irganox 1076 is used as a stabilizer to prevent degradation of polymers during processing and storage. It has also been studied for its potential use in the food industry as a preservative and antioxidant.
Propriétés
IUPAC Name |
2,6-ditert-butyl-4-[hydroxy-(1-propan-2-ylbenzimidazol-2-yl)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N2O2/c1-15(2)27-20-12-10-9-11-19(20)26-23(27)21(28)16-13-17(24(3,4)5)22(29)18(14-16)25(6,7)8/h9-15,21,28-29H,1-8H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKRBIRLMXCPHOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2N=C1C(C3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-di-tert-butyl-4-{hydroxy[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}phenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-fluorobenzyl)thio]-N-(4-isopropylphenyl)acetamide](/img/structure/B5118601.png)


acetate](/img/structure/B5118614.png)
![ethyl [2-(butyrylamino)-1,3-thiazol-4-yl]acetate](/img/structure/B5118624.png)
![4-hydroxy-3,3-dimethyl-2-phenyl-1,4-diazaspiro[4.6]undec-1-en-6-one 1-oxide](/img/structure/B5118629.png)
![(3aS*,5S*,9aS*)-5-(5-isoquinolinyl)-2-(3-methoxyphenyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5118636.png)

![N,N''-1,6-hexanediylbis[N'-(2-pyridinylmethyl)urea]](/img/structure/B5118663.png)
![4-[(cyclopropylamino)sulfonyl]-N-(8-methoxy-2-methyl-4-quinolinyl)benzamide](/img/structure/B5118664.png)
![1-[4-(2-bromo-4-methylphenoxy)butyl]pyrrolidine](/img/structure/B5118665.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-2-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5118666.png)
![N-{[(2,5-dichlorophenyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5118674.png)
